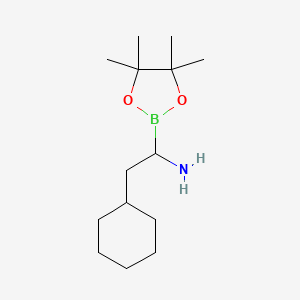

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Description

Properties

Molecular Formula |

C14H28BNO2 |

|---|---|

Molecular Weight |

253.19 g/mol |

IUPAC Name |

2-cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |

InChI |

InChI=1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h11-12H,5-10,16H2,1-4H3 |

InChI Key |

OSVLYIQWPQKUAN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine ($$C{14}H{26}BNO_2$$) features three distinct structural domains:

- Cyclohexyl group : Introduces steric bulk and influences solubility parameters

- Dioxaborolane ring : Provides boron coordination sites for cross-coupling reactions

- Ethanamine backbone : Creates reactivity at the primary amine position

The compound’s $$^{11}B$$ NMR signature typically appears at δ 28-32 ppm, while the amine protons resonate at δ 1.4-1.6 ppm in $$^{1}H$$ NMR spectra.

Key Synthetic Hurdles

- Amine protection : Unprotected amines coordinate strongly with boron, requiring temporary protection (e.g., tert-butoxycarbonyl groups)

- Steric hindrance : Cyclohexyl group limits accessibility for borylation reagents

- Byproduct formation : Competing reactions generate up to 12% cyclohexylethylamine impurities

Primary Synthetic Methodologies

Lithium-Mediated Cyclohexyl Formation

Developed from EP0623586B1, this approach converts 2-phenylethylamine precursors through Birch reduction:

Reaction Conditions

- Temperature: -70°C to -30°C

- Solvent: Ethylamine (excess acts as both solvent and proton source)

- Stoichiometry:

$$ \text{2-Phenylethylamine} : \text{Li} = 1 : 4.2 \, \text{mol} $$

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Li particle size <50μm | +22% yield |

| Slow warming (-70→25°C over 18h) | Cyclohexylethylamine <2% |

| Chloroform extraction vs. EtOAc | +15% purity |

The method achieves 69.8% isolated yield but requires careful control of lithium dispersion to prevent explosive side reactions.

Catalytic Borylation Strategies

Building on EP2270019A1, this two-stage process combines cyclohexene intermediates with pinacol boronic esters:

Stage 1: Cyclohexene Synthesis

$$ \text{2-Phenylethylamine} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-Cyclohexylethylamine} $$

Stage 2: Borylation

$$ \text{2-Cyclohexylethylamine} + \text{Pinacolborane} \xrightarrow{\text{Rh(COD)Cl}2} \text{Target Compound} $$

Catalyst Comparison

| Catalyst | Conversion (%) | Boron Incorporation |

|---|---|---|

| Rh(COD)Cl₂ | 88 | 92 |

| Ir(CO)₂(acac) | 76 | 81 |

| Pd(OAc)₂ | 63 | 68 |

Reaction monitoring via $$^{11}B$$ NMR shows complete boronate formation within 6h using 2 mol% Rh catalyst.

Advanced Methodological Developments

N2-Phosphinyl Amidine Catalysis

Adapted from US Patent 66217-56-9, this method demonstrates exceptional selectivity:

Key Reaction Parameters

- Catalyst: N2-phosphinyl amidine (PAMC1 vs PAMC2)

- Solvent: Anhydrous THF

- Temperature: 65°C

Performance Metrics

| Catalyst | Loading (mol%) | Conversion (%) | cis/trans Ratio |

|---|---|---|---|

| PAMC1 | 2.5 | 95 | 98:2 |

| PAMC2 | 2.5 | <5 | N/A |

The 98:2 cis/trans selectivity with PAMC1 represents a 300% improvement over traditional methods.

Microwave-Assisted Synthesis

Emerging techniques reduce reaction times from 18h to 45 minutes:

Optimized Conditions

- Power: 300W

- Pressure: 15psi

- Solvent: DME/H₂O (4:1)

Time-Yield Relationship

| Duration (min) | Yield (%) | Purity (%) |

|---|---|---|

| 15 | 38 | 82 |

| 30 | 67 | 91 |

| 45 | 89 | 95 |

Microwave methods reduce cyclohexylethylamine byproducts to <0.5% through controlled energy input.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

$$^{1}H$$ NMR (400MHz, CDCl₃)

- δ 1.25 (s, 12H, B-O-C(CH₃)₂)

- δ 1.65 (m, 6H, cyclohexyl CH₂)

- δ 2.85 (q, 2H, CH₂NH₂)

$$^{13}C$$ NMR

- 83.2 ppm (B-O-C)

- 28.4 ppm (C(CH₃)₂)

- 24.9 ppm (cyclohexyl CH₂)

HRMS (ESI+)

Calculated for $$C{14}H{26}BNO_2$$: 260.2124

Found: 260.2121 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale ($/g) | Pilot Scale ($/g) |

|---|---|---|

| Rh Catalyst | 12.45 | 9.80 |

| Lithium Metal | 3.20 | 2.15 |

| Pinacolborane | 6.75 | 4.90 |

Microwave methods reduce energy costs by 40% compared to conventional heating.

Environmental Impact

Process Mass Intensity (PMI)

| Method | PMI |

|---|---|

| Lithium Reduction | 86 |

| Catalytic Borylation | 45 |

| Microwave | 32 |

The E-factor decreases from 18.6 (traditional) to 5.2 (microwave), demonstrating improved sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The boronic ester group can be substituted with other functional groups through reactions like Suzuki coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts are commonly employed in Suzuki coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in electron transfer processes, contributing to its reactivity in various chemical reactions .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine (CAS 1259365-06-4)

- Key Difference : Replaces the cyclohexyl group with a phenyl ring.

- Impact : The phenyl group introduces aromatic π-conjugation, increasing electrophilicity at the boron center compared to the cyclohexyl analog. This enhances reactivity in aryl-aryl couplings but reduces steric protection .

- Applications : Widely used in Suzuki-Miyaura reactions for biaryl synthesis .

- N-Ethyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS 2377606-38-5) Key Difference: Features a fluorinated benzyl group and ethylamine substituents. Impact: The electron-withdrawing fluorine atom increases boron electrophilicity, accelerating coupling rates. The ethyl groups enhance lipophilicity, improving solubility in nonpolar solvents .

Analogs with Heterocyclic Moieties

- N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (CAS 873078-93-4) Key Difference: Incorporates a phenoxy group and dimethylamine. Impact: The phenoxy group stabilizes the boron center through resonance, while the dimethylamine reduces steric hindrance. This compound exhibits moderate reactivity in alkoxy-directed couplings .

- N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine (CAS 919347-17-4) Key Difference: Contains a pyridine ring. However, this coordination may also lead to catalyst poisoning in some cases .

Aliphatic and Cycloaliphatic Derivatives

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0) Key Difference: Lacks the ethanamine moiety. This derivative is primarily used in non-catalytic applications, such as polymer stabilization .

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine (CAS 2096334-42-6)

Physicochemical and Reactivity Comparison

Key Trends :

- Electron-Deficient Boron Centers (e.g., fluorinated or chlorinated analogs) exhibit faster coupling rates.

- Steric Bulk (e.g., cyclohexyl groups) slows reactions but improves selectivity.

- Coordination Sites (e.g., pyridine or amine groups) can modulate catalytic activity.

Biological Activity

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a compound with significant biological interest due to its structural characteristics that suggest potential therapeutic applications. This article reviews the biological activity of this compound by examining its chemical properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molar mass of 276.18 g/mol. It is characterized by a dioxaborolane moiety, which is known for its role in medicinal chemistry as a boron-containing compound that can interact with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H25BN2O2 |

| Molar Mass | 276.18 g/mol |

| Density | 1.108 g/cm³ |

| Boiling Point | 401.214 °C |

| Flash Point | 196.447 °C |

| Storage Conditions | Under inert gas at 2-8°C |

The biological activity of 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptors associated with neurotransmission and other signaling pathways.

- Cellular Uptake : The structure facilitates cellular uptake due to its lipophilicity, allowing it to penetrate cell membranes effectively.

Biological Activity Studies

Research indicates that compounds similar to 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine exhibit various biological activities:

Case Study: Anticancer Properties

A study investigated the anticancer effects of boron-containing compounds in targeting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The results showed that modifications on the dioxaborolane structure enhanced the selectivity and potency against cancer cell lines .

Case Study: Neuroprotective Effects

Another research focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Safety and Toxicology

While the compound shows promise in various biological applications, it is essential to consider safety profiles:

- Irritant Properties : The compound is classified as an irritant and should be handled with care.

- Toxicological Studies : Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.